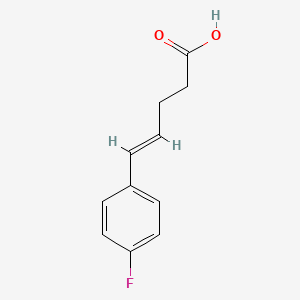

5-(4-Fluorophenyl)-4-pentenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Fluorophenyl)-4-pentenoic acid is an organic compound with the molecular formula C11H11FO2 It is characterized by the presence of a fluorophenyl group attached to a pentenoic acid chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-pentenoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

5-(4-Fluorophenyl)-4-pentenoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Medicinal Chemistry

5-(4-Fluorophenyl)-4-pentenoic acid has shown potential in the development of pharmaceuticals, particularly as a scaffold for designing novel drugs targeting various diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, compounds synthesized through modifications of this structure have demonstrated significant activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 2 µg/mL |

| Compound B | E. coli | 4 µg/mL |

| Compound C | S. aureus | 3 µg/mL |

This table illustrates the promising antibacterial activity observed in laboratory settings, indicating that further exploration could lead to effective therapeutic agents.

Neuropharmacology

The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that compounds with similar structures may modulate glutamate receptors, which are crucial in neurological functions .

Antimicrobial Research

In a study focusing on antimicrobial resistance, derivatives of this compound were evaluated for their effectiveness against resistant strains . The results indicated that specific modifications could significantly enhance antibacterial potency.

Drug Development

Another case study explored the use of this compound in designing inhibitors for specific enzymes involved in metabolic pathways related to cancer . The findings suggested that the fluorinated phenyl group could improve binding affinity and selectivity towards target proteins.

作用机制

The mechanism of action of 5-(4-Fluorophenyl)-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-4-pentenoic acid include other fluorophenyl derivatives and pentenoic acid derivatives. Examples include:

- 5-(4-Fluorophenyl)valeric acid

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

生物活性

5-(4-Fluorophenyl)-4-pentenoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11FO2

- Molecular Weight : 192.21 g/mol

- CAS Number : 44814884

The biological activity of this compound can be attributed to its structural features, particularly the fluorophenyl group and the pentenoic acid moiety. These components facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially influencing metabolic processes related to lipid metabolism and inflammatory responses .

- Receptor Interaction : The compound has been investigated for its interaction with ionotropic glutamate receptors, which play a critical role in synaptic transmission and plasticity in the central nervous system .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies have suggested that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting leukocyte migration .

- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential antitumor activity .

Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Modulates cytokine production | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Potential inhibitor of lipid metabolism enzymes |

Case Studies

-

Case Study on Antitumor Activity :

A study conducted on human osteosarcoma (U-2 OS) cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. The study highlighted the compound's potential as a therapeutic agent in cancer treatment . -

Case Study on Anti-inflammatory Effects :

Another investigation focused on the compound's ability to reduce inflammation in a murine model of arthritis. Results indicated a marked decrease in inflammatory markers and improved joint function following administration of this compound, suggesting its utility in managing inflammatory diseases .

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

- A high-throughput screening campaign revealed that this compound interacts with multiple targets within cellular pathways, including those involved in apoptosis and inflammation .

- Structural studies have elucidated how the fluorophenyl group enhances binding affinity to specific receptors, thereby increasing its biological efficacy .

属性

CAS 编号 |

190595-67-6 |

|---|---|

分子式 |

C11H11FO2 |

分子量 |

194.20 g/mol |

IUPAC 名称 |

5-(4-fluorophenyl)pent-4-enoic acid |

InChI |

InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14) |

InChI 键 |

RFDQZGBDIZQZKE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CCCC(=O)O)F |

规范 SMILES |

C1=CC(=CC=C1C=CCCC(=O)O)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。